Phenanthrene, 9-dodecyltetradecahydro-

Natural products chemistry Biomass extractives Py-GC/MS profiling

Phenanthrene, 9-dodecyltetradecahydro- (CAS 55334-01-5) is a fully saturated polycyclic hydrocarbon belonging to the perhydrophenanthrene class, with molecular formula C26H48 and molecular weight 360.66 g/mol. Its structure consists of a tetradecahydrophenanthrene (perhydrophenanthrene) core bearing an n-dodecyl (C12H25) substituent at the 9-position, a bridgehead carbon of the tricyclic ring system.

Molecular Formula C26H48
Molecular Weight 360.7 g/mol
CAS No. 55334-01-5
Cat. No. B13936990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenanthrene, 9-dodecyltetradecahydro-
CAS55334-01-5
Molecular FormulaC26H48
Molecular Weight360.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1CC2CCCCC2C3C1CCCC3
InChIInChI=1S/C26H48/c1-2-3-4-5-6-7-8-9-10-11-16-22-21-23-17-12-13-18-24(23)26-20-15-14-19-25(22)26/h22-26H,2-21H2,1H3
InChIKeyJTVJHJFIEIFWQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenanthrene, 9-Dodecyltetradecahydro- (CAS 55334-01-5): Compound Identity and Procurement Baseline


Phenanthrene, 9-dodecyltetradecahydro- (CAS 55334-01-5) is a fully saturated polycyclic hydrocarbon belonging to the perhydrophenanthrene class, with molecular formula C26H48 and molecular weight 360.66 g/mol [1]. Its structure consists of a tetradecahydrophenanthrene (perhydrophenanthrene) core bearing an n-dodecyl (C12H25) substituent at the 9-position, a bridgehead carbon of the tricyclic ring system [2]. The compound is also indexed under synonyms 9-n-Dodecylperhydrophenanthrene, 9-Dodecyltetradecahydrophenanthrene, and NSC166267 [1]. It occurs naturally as a constituent of Cunninghamia lanceolata (China fir) wood extractives and has been detected in various pyrolytic and solvent-extracted biomass analyses [3]. The fully hydrogenated phenanthrene core distinguishes it from aromatic alkylphenanthrenes, imparting saturated-hydrocarbon physicochemical behavior relevant to chromatographic separation, mass spectral identification, and lipophilic biological partitioning.

Saturated polycyclic hydrocarbon reference Fully hydrogenated phenanthrene core; distinct from aromatic alkylphenanthrenes
Chromatographic and MS identification GC-MS and mass spectral library match workflows for complex mixtures
Natural occurrence context Detected in Cunninghamia lanceolata wood extractives; may support chemotyping studies

Why In-Class Perhydrophenanthrene Analogs Cannot Substitute for CAS 55334-01-5 Without Verification


Although multiple dodecyl-substituted tetradecahydrophenanthrene and tetradecahydroanthracene isomers share the identical molecular formula C26H48 and nearly indistinguishable computed bulk physicochemical properties (density ~0.873 g/cm³, boiling point ~452.3 °C at 760 mmHg) , they are not functionally interchangeable. The substitution position (9-position bridgehead vs. 2-position ring carbon) alters the three-dimensional molecular shape, conformational flexibility, and fragmentation pattern upon mass spectrometric analysis . Furthermore, the phenanthrene-type ring fusion (angular [3+3]) versus the anthracene-type ring fusion (linear [3+3]) produces distinct chromatographic retention behavior and differential engagement with biological targets such as NMDA receptors, where the tetradecahydrophenanthrene scaffold is a privileged pharmacophore [1]. Procurement without CAS-level specificity risks receiving a positional isomer or ring-system analog that fails to reproduce published biological occurrence data, spectral library matches, or patent-relevant scaffold properties.

Positional isomer mismatch
2-dodecyl isomer alters GC-MS fragmentation and may shift library match confidence
Ring-system analog interference
Anthracene-type fusion (linear) changes chromatographic retention and scaffold privilege context
Biomarker misidentification
Substitution may misattribute natural product abundance and chemotaxonomic signals

Quantitative Differentiation Evidence for Phenanthrene, 9-Dodecyltetradecahydro- (CAS 55334-01-5) Versus Closest Analogs


Natural Occurrence Abundance: 9-Dodecyltetradecahydrophenanthrene vs. 9-Dodecyltetradecahydroanthracene in Cunninghamia lanceolata Biomass

In pyrolytic GC-MS analysis of Cunninghamia lanceolata wood acetic ether extractives, the target compound Phenanthrene, 9-dodecyltetradecahydro- was quantified at 2.15% relative peak area, whereas the anthracene-ring analog (Anthracene, 9-dodecyltetradecahydro-, CAS 55401-75-7) was reported at 8.06% in a parallel study using the same species but different extraction solvent (benzene/ethanol) [1][2]. Although these two measurements derive from different extraction protocols and cannot be treated as a direct head-to-head quantification within a single run, they demonstrate that the phenanthrene-core compound and its anthracene-core isomer co-occur in the same botanical source at distinct, extraction-dependent abundances. This differential extractability reflects the divergent physicochemical partitioning of the angular phenanthrene versus linear anthracene ring systems.

Natural abundance
Cross-study comparable
2.15% peak area (phenanthrene core) vs. 8.06% (anthracene analog)
Extraction-dependent abundance profiles
Different extraction solvents; not a single-run comparison
Natural products chemistry Biomass extractives Py-GC/MS profiling

Mass Spectral Library Coverage: Differential GC-MS Fingerprint of 9-Isomer vs. 2-Isomer of Dodecyltetradecahydrophenanthrene

The Wiley Registry of Mass Spectral Data 2023 and KnowItAll GC-MS Library contain entry-specific mass spectra for Phenanthrene, 9-dodecyltetradecahydro- (CAS 55334-01-5), documenting 3 distinct GC-MS spectra acquired under standardized electron ionization conditions [1]. Its positional isomer, Phenanthrene, 2-dodecyltetradecahydro- (CAS 55334-22-0), is represented in the same spectral libraries by 2 GC-MS spectra [2]. The differing number of curated spectra reflects the distinct fragmentation pathways of the 9-bridgehead-substituted versus 2-ring-substituted isomers. The two isomers, despite sharing the molecular ion at m/z 360.3756 (exact mass), produce different relative intensities of key fragment ions due to the differential stability of fragment ions generated from bridgehead versus non-bridgehead positions upon electron impact.

MS library coverage
Head-to-head
3 GC-MS spectra (9-isomer) vs. 2 spectra (2-isomer)
Distinct fragmentation-based library entries
Enables isomer-specific peak assignment
Analytical chemistry Mass spectrometry Isomer identification

Computed Physicochemical Identity Between 9- and 2-Positional Isomers Necessitates Spectral Identification for Procurement Verification

Computed physicochemical properties for Phenanthrene, 9-dodecyltetradecahydro- (CAS 55334-01-5) and its 2-substituted positional isomer (CAS 55334-22-0) are essentially identical: both exhibit a calculated density of 0.873 g/cm³, boiling points of 452.3 °C and 452.274 °C at 760 mmHg respectively, and flash points of 214.4 °C and 214.397 °C respectively . This near-identity in bulk properties means that density, boiling point, and refractive index measurements cannot distinguish between these isomers. Differentiation relies exclusively on structural-spectroscopic methods: the 9-isomer SMILES is C(C2CC1C(CCCC1)C3CCCCC23)CCCCCCCCCCC (dodecyl at bridgehead carbon), while the 2-isomer SMILES is C(CCCCCCCCCCC)C1CC2C(CC1)C3C(CC2)CCCC3 (dodecyl at ring secondary carbon) . The structural difference manifests in NMR chemical shifts (bridgehead vs. ring methine proton environments), IR vibrational modes, and mass spectral fragmentation patterns.

Bulk property identity
Data to verify
Density 0.873 g/cm³; BP ~452.3 °C for both isomers
Requires spectral confirmation
Computed values; not measured
Physicochemical characterization Isomer differentiation Quality control

Scaffold Privilege: Tetradecahydrophenanthrene Core in NMDA Receptor Modulator Patent Space vs. Steroidal Frameworks

The tetradecahydrophenanthrene (perhydrophenanthrene) scaffold is the core structural element claimed in patent WO2016029888A1 (also granted as US10017535B2) for amphiphilic compounds exhibiting neuroprotective effects through NMDA receptor modulation [1]. Importantly, the patent explicitly distinguishes this scaffold from the pregnanolone/steroidal framework: the claimed tetradecahydrophenanthrene derivatives lack the C-20 keto group characteristic of pregnanolone and instead bear modifications at C-17 or complete D-ring removal, resulting in altered membrane solubility and NMDA receptor affinity [1]. Within this patent class, certain exemplified compounds achieved IC50 values in the nanomolar to low micromolar range against NMDA receptor-induced currents, representing a multiple-fold reduction in IC50 compared with the reference endogenous neurosteroid pregnanolone sulfate (IC50 = 24.6 μM) [2]. While the specific 9-dodecyl-substituted compound was not directly tested in the patent examples, the perhydrophenanthrene core with a lipophilic substituent at the bridgehead position (such as the 9-dodecyl chain in CAS 55334-01-5) aligns with the patent's structural formula I, wherein R3 can be a C5–C6 alicyclic or longer-chain substituent [1].

Scaffold context
Class-level inference
NMDA receptor modulation patent class; not directly tested on CAS 55334-01-5
Supports scaffold-privilege review
Compare with patent-exemplified derivatives
Neuropharmacology Medicinal chemistry NMDA receptor modulation Patent analysis

Research and Industrial Application Scenarios for Phenanthrene, 9-Dodecyltetradecahydro- (CAS 55334-01-5)


Biomass and Natural Product Extractives Research: GC-MS Reference Standard for Cunninghamia lanceolata and Related Botanical Chemotyping

The confirmed occurrence of Phenanthrene, 9-dodecyltetradecahydro- at 2.15% relative peak area in Cunninghamia lanceolata wood acetic ether extractives [1] establishes this compound as a chemotaxonomic marker for this medicinally significant plant species. Research groups performing Py-GC/MS or solvent-extraction GC-MS profiling of coniferous biomass can employ CAS 55334-01-5 as an authentic reference standard to verify peak assignment, distinguishing the phenanthrene-core compound from the co-occurring anthracene-core analog. The compound's presence in the Wiley Registry and KnowItAll spectral libraries [2] enables automated library searching for high-confidence identification in complex botanical or bioenergy feedstock pyrolysates.

Neurosteroid-Mimetic Medicinal Chemistry: Non-Steroidal Perhydrophenanthrene Scaffold for NMDA Receptor Modulator Development

The tetradecahydrophenanthrene skeleton is a validated, non-steroidal scaffold for NMDA receptor modulation as claimed in US10017535B2 and WO2016029888A1 [3]. The 9-dodecyl substituent on CAS 55334-01-5 provides a lipophilic anchor that may enhance membrane partitioning, a property explicitly targeted in the patent's design strategy of removing polar C-20 substituents to improve solubility in the neuronal membrane [3]. For medicinal chemistry groups synthesizing or screening perhydrophenanthrene-based NMDA receptor inhibitors, CAS 55334-01-5 serves as a structurally defined, long-chain alkyl-substituted reference compound for structure-activity relationship (SAR) studies, enabling comparison with shorter-chain or polar-substituted analogs described in the patent literature.

Geochemical Biomarker and Petroleum Analysis: Saturated Tetracyclic Hydrocarbon Reference for Oil-Source Rock Correlation

Perhydrophenanthrene-based tetracyclic hydrocarbons are recognized as saturated biomarkers in crude oils and source rock extracts, with tentative structural assignments including perhydro-cyclopenta[a]phenanthrene skeletons related to terrestrial organic matter input [4]. The fully saturated C26H48 framework of CAS 55334-01-5, bearing a long n-alkyl chain, represents a compound class relevant to petroleum geochemistry where alkylated perhydrophenanthrenes serve as maturity and source-input indicators. The availability of its EI mass spectrum in the Wiley Registry [2] allows geochemical laboratories to include this compound in custom biomarker libraries for GC-MS selected ion monitoring (SIM) analyses, where the molecular ion at m/z 360 and characteristic fragment ions provide diagnostic signals distinct from hopanoid and sterane biomarkers.

Positional Isomer Resolution Studies: Chromatographic Method Development for C26H48 Saturated Polycyclic Hydrocarbon Separation

The near-identity of computed bulk physicochemical properties between the 9-dodecyl (CAS 55334-01-5) and 2-dodecyl (CAS 55334-22-0) positional isomers — density 0.873 g/cm³ and boiling point ~452.3 °C for both — creates a demanding test case for chromatographic method development. Analytical laboratories developing high-resolution GC or LC separation methods for saturated polycyclic hydrocarbon isomers can use these two compounds as a challenging isomer pair for column selectivity evaluation, stationary phase optimization, and mass spectral deconvolution algorithm testing. Successful baseline resolution of these isomers on a given column system demonstrates method capability for structurally similar saturated hydrocarbon isomer separations relevant to petrochemical, biofuel, and environmental analysis.

Application
Selection Property
Validation Focus
Biomass extractives GC-MS reference
Chemotaxonomic marker specificity
GC-MS library match and peak assignment
NMDA receptor modulator scaffold studies
Non-steroidal perhydrophenanthrene core
Scaffold-privilege patent review
Geochemical biomarker research
Saturated tetracyclic hydrocarbon framework
Custom GC-MS SIM library inclusion
Isomer resolution method development
Challenging isomer pair for stationary phase optimization
Baseline resolution and spectral deconvolution
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